2-[2-(1-Naphthyloxy)ethyl]piperidine
Overview
Description
2-[2-(1-Naphthyloxy)ethyl]piperidine is an organic compound with the molecular formula C17H21NO and a molecular weight of 255.35 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(1-Naphthyloxy)ethyl]piperidine typically involves the reaction of 1-naphthol with 2-chloroethylpiperidine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the hydroxyl group of 1-naphthol attacks the chloroethyl group, resulting in the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, solvent, and catalyst to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[2-(1-Naphthyloxy)ethyl]piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert the naphthyl group to a dihydronaphthyl group.
Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Electrophiles like alkyl halides and acyl chlorides can be used under basic or acidic conditions.
Major Products
Oxidation: Naphthoquinone derivatives.
Reduction: Dihydronaphthyl derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe in proteomics research.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[2-(1-Naphthyloxy)ethyl]piperidine involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For instance, it may interact with neurotransmitter receptors in the nervous system, leading to changes in signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
1-(2-(1-Naphthyloxy)ethyl)piperidine hydrochloride: A similar compound with a hydrochloride salt form.
1-(2-(2-Naphthyloxy)ethyl)piperidine hydrochloride: Another related compound with a different naphthyl substitution pattern.
Uniqueness
2-[2-(1-Naphthyloxy)ethyl]piperidine is unique due to its specific naphthyloxy substitution, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry.
Properties
IUPAC Name |
2-(2-naphthalen-1-yloxyethyl)piperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO/c1-2-9-16-14(6-1)7-5-10-17(16)19-13-11-15-8-3-4-12-18-15/h1-2,5-7,9-10,15,18H,3-4,8,11-13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBJFYVRQODIXHX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CCOC2=CC=CC3=CC=CC=C32 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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